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Compound of Interest

Compound Name:
2-(Aminomethyl)-4-methylphenol

hydrochloride

Cat. No.: B1384072 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted spectral data for the

characterization of 2-(Aminomethyl)-4-methylphenol hydrochloride using ¹H Nuclear

Magnetic Resonance (NMR) spectroscopy.

Introduction
2-(Aminomethyl)-4-methylphenol is a substituted phenol derivative with potential applications in

medicinal chemistry and materials science. As part of its structural elucidation and quality

control, ¹H NMR spectroscopy is an indispensable tool. When protonated to its hydrochloride

salt, the compound's solubility and electronic properties are altered, leading to characteristic

changes in its ¹H NMR spectrum. The protonation of the primary amine to an ammonium salt (-

NH₃⁺) causes significant deshielding (a downfield shift) of adjacent protons, particularly the

benzylic methylene group. This application note presents a predicted ¹H NMR spectrum for the

hydrochloride salt in Dimethyl Sulfoxide-d₆ (DMSO-d₆) and a standard protocol for sample

preparation and data acquisition.

Predicted ¹H NMR Spectral Data
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The following table summarizes the predicted ¹H NMR data for 2-(Aminomethyl)-4-
methylphenol hydrochloride. The chemical shifts are estimated based on the analysis of

similar structures and known substituent effects in a DMSO-d₆ solvent. The proton labeling

corresponds to the structure shown in Figure 1.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-a (CH₃) ~ 2.25 Singlet (s) 3H

H-b (-CH₂-) ~ 4.05 Singlet (s) 2H

H-c (Ar-H) ~ 6.80 Doublet (d) 1H

H-d (Ar-H) ~ 7.00 Doublet (d) 1H

H-e (Ar-H) ~ 7.10 Singlet (s) 1H

H-f (-NH₃⁺) ~ 8.40 Broad Singlet (br s) 3H

H-g (-OH) ~ 9.80 Broad Singlet (br s) 1H

Note: The chemical shifts of exchangeable protons (-NH₃⁺ and -OH) can vary significantly

depending on concentration, temperature, and residual water content in the solvent.

Structural Diagram and Proton Assignments
The diagram below illustrates the chemical structure of 2-(Aminomethyl)-4-methylphenol
hydrochloride with protons labeled for clear assignment in the corresponding spectral data

table.

Figure 1. Structure of 2-(Aminomethyl)-4-methylphenol hydrochloride

Experimental Protocol
This section outlines the standard operating procedure for acquiring a high-quality ¹H NMR

spectrum of 2-(Aminomethyl)-4-methylphenol hydrochloride.

4.1. Materials and Equipment

2-(Aminomethyl)-4-methylphenol hydrochloride sample
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NMR tube (5 mm diameter)

Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.8% D

Pipette or syringe

Vortex mixer

NMR Spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation Workflow

The following diagram illustrates the workflow for preparing the NMR sample.
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to the sample vial
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Transfer the clear solution
to a 5 mm NMR tube
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on the spectrometer
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Figure 2. NMR Sample Preparation Workflow

4.3. Step-by-Step Procedure

Weighing the Sample: Accurately weigh approximately 5-10 mg of the 2-(Aminomethyl)-4-
methylphenol hydrochloride sample directly into a small, clean, and dry glass vial.
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Solvent Addition: Using a clean pipette or syringe, add approximately 0.7 mL of DMSO-d₆ to

the vial containing the sample.

Dissolution: Cap the vial and vortex the mixture for 1-2 minutes. Visually inspect the solution

to ensure that all solid material has completely dissolved. Gentle warming may be applied if

dissolution is slow.

Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

Ensure the solution height is adequate for the instrument's detector (typically ~4-5 cm).

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans,

relaxation delay of 1-2 seconds).

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain a flat baseline.

Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.

Integrate all signals and analyze the chemical shifts and coupling patterns.

Conclusion
The provided data and protocol offer a comprehensive guide for the ¹H NMR analysis of 2-
(Aminomethyl)-4-methylphenol hydrochloride. The predicted spectrum highlights the key

structural features of the molecule, particularly the downfield shifts indicative of amine

protonation. Following the detailed experimental workflow will enable researchers to obtain

high-quality, reproducible spectra for structural verification and purity assessment.
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To cite this document: BenchChem. [Application Note: ¹H NMR Spectroscopic Analysis of 2-
(Aminomethyl)-4-methylphenol hydrochloride]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1384072#1h-nmr-spectrum-of-2-aminomethyl-4-
methylphenol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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